1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C8H15NO/c1-2-8-4-3-7(9,5-8)6-10-8/h2-6,9H2,1H3 |
InChI Key |
BWVBYEXVDKDNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1)(CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include epoxides, reduced amine derivatives, and substituted bicyclic compounds.
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit calcineurin, preventing the formation of active transcription factors necessary for gene expression .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Key Physicochemical Properties
| Compound Name | CCS [M+H]+ (Ų) | Solubility (Salt Form) | LogP (Predicted) |
|---|---|---|---|
| 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine | N/A | High (HCl salt) | ~1.5 |
| 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride | 122.6 | Very High | ~0.8 |
| 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine | N/A | Moderate (HCl salt) | ~0.9 |
Biological Activity
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine is characterized by its bicyclic structure, which includes an ether functionality that may influence its interaction with biological targets. The compound's CAS number is 2418709-06-3, and it exists as a hydrochloride salt, enhancing its solubility in biological systems.
The biological activity of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine appears to be multifaceted, primarily involving interactions with various enzymes and receptors involved in critical biochemical pathways.
Target Enzymes
Research indicates that this compound may interact with enzymes related to neurotransmitter systems and potentially influence pathways associated with neuropharmacology. For instance, it has been suggested that similar bicyclic compounds can act as inhibitors of neurotransmitter reuptake, impacting levels of serotonin and norepinephrine in the brain.
Biological Activities
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine exhibits a range of biological activities, including:
- Antidepressant-like effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties by modulating neurotransmitter levels.
- Anticancer potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Research Findings
Several studies have investigated the biological activity of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine or related compounds:
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, the administration of a compound structurally similar to 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The study concluded that the compound's ability to enhance serotonergic signaling was likely responsible for these effects.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of bicyclic amines revealed that treatment with a closely related compound led to a dose-dependent decrease in viability of breast cancer cells (MCF7). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.
Q & A
Q. What are the key structural features and stereochemical considerations of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine?
The compound features a bicyclo[2.2.1]heptane framework with an oxygen atom in the 2-position and an ethyl group at the 1-position. Stereochemistry is critical due to the rigid bicyclic system; the amine group at position 4 and substituents on the bridgehead carbons influence reactivity. X-ray crystallography or NMR (e.g., NOESY) is recommended to confirm absolute configuration, as seen in structurally similar bicyclic amines .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR can resolve bridgehead proton environments and confirm substitution patterns.
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHNO).
- IR spectroscopy : Identifies amine (N-H stretch ~3300 cm) and ether (C-O-C ~1100 cm) functional groups. Comparative data from PubChem entries for related bicyclic amines can guide interpretation .
Q. What synthetic routes are reported for bicyclic amines with oxabicyclo frameworks?
Common approaches include:
- Ring-closing metathesis : For constructing the bicyclic backbone.
- Reductive amination : To introduce the amine group post-cyclization.
- Epoxide ring-opening : Utilized in oxabicyclo systems, as seen in analogs like (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine, where epoxide intermediates are reacted with ammonia derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for the oxidation of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine?
Oxidation of the amine to nitro or hydroxylamine derivatives requires careful selection of reagents:
- Hydrogen peroxide (HO) : Mild conditions for partial oxidation.
- Chromium-based oxidants (e.g., CrO) : For complete oxidation but may degrade the bicyclic framework. Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Competing pathways (e.g., ring-opening) must be suppressed by controlling temperature (<40°C) and solvent polarity (e.g., acetonitrile) .
Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions at the amine group?
Discrepancies often arise from:
- Steric hindrance : Bulkier nucleophiles (e.g., tert-butylamine) may require longer reaction times or elevated temperatures.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates. Systematic screening using design-of-experiments (DoE) methodologies can identify optimal conditions. Retrosynthetic AI tools, such as those leveraging Reaxys or Pistachio databases, provide predictive insights .
Q. How can computational modeling predict the compound’s biological activity or receptor interactions?
- Molecular docking : Simulate binding to target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina.
- DFT calculations : Analyze electronic properties (e.g., amine lone pair orientation) to assess nucleophilicity or hydrogen-bonding potential. Validate predictions with in vitro assays, such as enzyme inhibition studies, as demonstrated for analogs with similar bicyclic structures .
Q. What methodologies address stereochemical challenges during synthesis?
- Chiral auxiliaries : Temporarily enforce desired stereochemistry during cyclization.
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-based) for enantioselective hydrogenation of intermediates.
- Dynamic kinetic resolution : Exploit reversible ring-opening to favor a single diastereomer. Chiral HPLC or capillary electrophoresis is essential for purity assessment .
Q. How do solvent and temperature affect the compound’s stability in long-term storage?
- Degradation pathways : Hydrolysis of the ether linkage or amine oxidation.
- Stabilization methods : Store under inert atmosphere (N) at -20°C in anhydrous solvents (e.g., THF). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitoring can identify degradation products .
Data Analysis and Contradiction Management
Q. How should researchers reconcile conflicting data on the compound’s solubility?
Solubility discrepancies often stem from:
- Polymorphism : Different crystalline forms alter dissolution rates.
- pH-dependent ionization : The amine group’s pKa (~9-10) affects solubility in aqueous buffers. Use standardized protocols (e.g., shake-flask method) and report solvent purity, temperature, and ionic strength. Cross-reference PubChem solubility data for structurally related compounds .
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Interlaboratory studies : Collaborative trials to assess method robustness.
- Control charts : Track yield and purity across multiple batches.
- Multivariate analysis : Identify critical parameters (e.g., catalyst loading, reaction time) via principal component analysis (PCA).
Tools like JMP or Minitab facilitate data-driven optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
